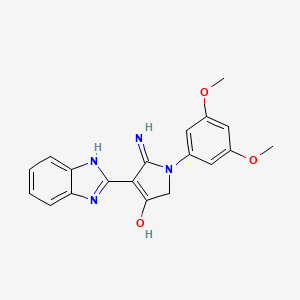![molecular formula C13H22N2O2 B3726000 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726000.png)
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
描述
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, also known as DDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDC is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用机制
The mechanism of action of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is complex and not fully understood, but it is thought to involve the formation of a Schiff base with the amino group of an enzyme or protein. This Schiff base formation can lead to inhibition of enzyme activity or changes in protein structure. 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to interact with metal ions, particularly copper, which may contribute to its activity.
Biochemical and Physiological Effects:
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of DNA damage, and changes in protein structure. This compound has been shown to have a variety of effects on different types of cells, including cancer cells, and has been studied as a potential anti-cancer agent. 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione as a research tool is its versatility. This compound has been used in a wide range of studies, and its ability to inhibit enzyme activity and induce DNA damage makes it a useful tool for studying a variety of biological processes. However, there are also limitations to the use of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments. For example, this compound can be toxic to cells at high concentrations, and its effects may be influenced by factors such as pH and temperature.
未来方向
There are many potential future directions for research involving 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce DNA damage in cancer cells. Another potential application of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione and its potential applications in a range of fields.
科学研究应用
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been used in a wide range of scientific research applications, including studies of enzyme kinetics, protein structure, and DNA damage. This compound has been shown to inhibit the activity of a number of enzymes, including tyrosinase, which is involved in the production of melanin. 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been used as a tool for studying the structure of proteins, particularly those that contain metal ions. In addition, 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to induce DNA damage in cells, making it a useful tool for studying the mechanisms of DNA repair.
属性
IUPAC Name |
2-[2-(dimethylamino)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2)7-11(16)10(12(17)8-13)9-14-5-6-15(3)4/h9,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZBQLIAXRXGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-6-oxo-4-phenylcyclohex-1-en-1-yl)-4-oxobutanoate](/img/structure/B3725918.png)
![N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3725928.png)
![4-(5-fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B3725945.png)
![3-(4-pyridinyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3725962.png)


![N-(3,5-dimethylphenyl)-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725975.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B3725982.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B3725994.png)
![2,6-dimethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3726003.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B3726005.png)
![N-benzyl-4-bromo-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3726011.png)
![5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3726013.png)
![3-(5-methyl-2-furyl)propanal [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726019.png)